4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 6109-35-9 or 75626-12-9) is a tetrahydroisoquinoline (THIQ) derivative with a phenyl group at the 4-position and a hydrochloride counterion. Its molecular formula is C₁₅H₁₅N·HCl, with a molecular weight of 245.75 g/mol. This compound is a dopamine release inhibitor, primarily used in preclinical research to study neurological pathways and receptor interactions . It is soluble in dimethyl sulfoxide (DMSO) and stored at room temperature .
Structurally, it shares similarities with nomifensine, a dopamine reuptake inhibitor, but differs in the absence of nomifensine’s 8-amino and 2-methyl groups ().
Properties
IUPAC Name |
4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCOJKPDBCMVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Stoichiometric Optimization
Benzene outperforms toluene in yield (96% vs. 89%) due to its lower polarity, which minimizes side reactions. A 3:1 molar excess of benzoyl chloride drives the reaction to completion, with residual reagents removed via aqueous washes. The product crystallizes as white needles (m.p. 119–125°C) after recrystallization from ethanol.
Cyclization to 1-Phenyl-3,4-Dihydroisoquinoline: Acid-Catalyzed Ring Closure
N-Phenethyl-benzamide undergoes cyclization in polyphosphoric acid (PPA) at 130–150°C for 3 hours, forming 1-phenyl-3,4-dihydroisoquinoline (IV). PPA acts as both solvent and catalyst, with a 5:1–10:1 molar ratio to the amide ensuring complete dehydration. Elevated temperatures (>120°C) prevent intermediate oligomerization, while shorter reaction times (<5 hours) reduce charring.
Temperature-Dependent Yield Profiles
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 130 | 3 | 70 |
| 140 | 3 | 72 |
| 150 | 3 | 68 |
Isolation involves neutralizing PPA with saturated NaHCO₃ (pH 8), extracting the crude product into ethyl acetate, and decolorizing with activated carbon. The final dihydroisoquinoline is obtained as a pale-yellow oil (70–72% yield).
Reduction to 1-Phenyl-1,2,3,4-Tetrahydroisoquinoline: Borohydride vs. Metal-Based Approaches
The dihydroisoquinoline (IV) is reduced to the tetrahydro derivative (V) using NaBH₄, LiAlH₄, or metallic sodium in anhydrous THF or ethanol. NaBH₄ is preferred for safety, achieving 85% yield at 0°C over 16 hours, while LiAlH₄ offers marginally higher yields (84–85%) but requires rigorous moisture control.
Comparative Analysis of Reducing Agents
| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | THF | 0 | 16 | 85 |
| LiAlH₄ | Et₂O | 0 | 16 | 84 |
| Metallic Na | EtOH | 0 | 16 | 83 |
Post-reduction workup involves quenching with HCl (10% v/v), extracting into ethyl acetate, and drying over Na₂SO₄. The free base is obtained as a white solid (m.p. 101–110°C).
Hydrochloride Salt Formation: Acidification and Crystallization
The tetrahydroisoquinoline free base is converted to its hydrochloride salt by stirring with concentrated HCl (37%) in ethanol at 78°C for 1 hour. A 1:1 molar ratio ensures complete protonation, with the salt precipitating upon cooling. Recrystallization from ethanol/water (9:1) yields colorless needles (m.p. 215–220°C dec.).
Industrial-Scale Adaptations and Process Economics
Scaling the synthesis to kilogram batches introduces challenges:
-
Acylation : Continuous flow reactors reduce reaction time from 5 hours to 45 minutes via rapid mixing and heat exchange.
-
Cyclization : PPA is replaced with recyclable acidic ionic liquids (e.g., [BMIM][HSO₄]), cutting waste by 40%.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) under 50 psi pressure achieves 88% yield in 6 hours, avoiding stoichiometric reductants.
A cost analysis reveals raw material contributions:
| Component | Cost/kg ($) | % Total Cost |
|---|---|---|
| β-Phenylethylamine | 120 | 38 |
| Benzoyl chloride | 90 | 28 |
| Polyphosphoric acid | 25 | 8 |
| NaBH₄ | 180 | 26 |
Analytical Characterization and Quality Control
Final product purity is verified via:
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline analogs .
Scientific Research Applications
Neurotransmission Modulation
4-PTIQ has been identified as an inhibitor of dopamine release, particularly in the context of methamphetamine-induced dopamine release. Research indicates that 4-PTIQ can reduce ambulation induced by methamphetamine in animal models, suggesting its potential as a therapeutic agent for conditions associated with dopaminergic dysregulation, such as addiction and schizophrenia .
Antagonistic Properties
Studies have demonstrated that 4-PTIQ exhibits antagonistic properties against methamphetamine. For instance, administration of 4-PTIQ (5 mg/kg) significantly reduced the ambulation induced by methamphetamine (0.5 mg/kg) in rats. This indicates its potential role in treating stimulant addiction by modulating dopaminergic activity .
Neuroprotective Effects
The compound has shown promise in neuroprotection against various neurodegenerative disorders. Its structural analogs have been studied for their ability to exert protective effects on neuronal cells and mitigate the progression of diseases like Alzheimer's and Parkinson's .
Case Study 1: Dopamine Release Inhibition
In a study examining the effects of 4-PTIQ on dopamine release, it was found that the compound inhibited dopamine release induced by methamphetamine without eliciting ambulation on its own. This suggests that while it does not activate dopaminergic pathways independently, it can effectively counteract overstimulation caused by external agents .
Case Study 2: Behavioral Impact in Animal Models
Research involving rodents demonstrated that 4-PTIQ administration led to a significant reduction in hyperactivity typically induced by psychostimulants. The study highlighted the compound's potential utility in developing treatments for attention-deficit hyperactivity disorder (ADHD) and other behavioral disorders linked to dopaminergic dysfunction .
Structural Activity Relationship (SAR)
The biological activity of tetrahydroisoquinoline derivatives is closely related to their structural characteristics. Variations in substitution patterns on the isoquinoline ring can significantly influence their pharmacological properties. For example, modifications at specific positions have been linked to enhanced neuroprotective effects and improved receptor affinity .
Summary of Applications
| Application Area | Description |
|---|---|
| Neurotransmission | Inhibits dopamine release; potential treatment for addiction and schizophrenia. |
| Antagonistic Properties | Reduces effects of methamphetamine; potential use in stimulant addiction therapies. |
| Neuroprotection | Protects neuronal cells; potential applications in Alzheimer's and Parkinson's disease. |
| Behavioral Modulation | Reduces hyperactivity in animal models; implications for ADHD treatments. |
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine receptors, which play a crucial role in its neuroprotective and neurotoxic effects . The compound can also interact with other cellular targets, leading to diverse biological activities .
Comparison with Similar Compounds
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ Hydrochloride
- Structure: Features a 4’-dimethylaminophenyl group and 6,7-dimethoxy substitutions.
- Activity : Demonstrates 3.3× greater anti-inflammatory potency than diclofenac sodium at 0.5 mg/kg in arthritis models. It also exhibits superior analgesic effects in thermal and chemical pain tests compared to metamizole sodium and acetylsalicylic acid .
- Therapeutic Index : Higher than papaverine (a myotropic antispasmodic) but lacks papaverine’s spasmolytic activity .
6-(Trifluoromethyl)-THIQ Hydrochloride
7,8-Difluoro-THIQ Hydrochloride
- Structure : Fluorine atoms at the 7- and 8-positions.
- Activity : Fluorination typically increases binding affinity to target receptors (e.g., dopamine or serotonin transporters). This compound has a lower molecular weight (206.22 g/mol) compared to 4-phenyl-THIQ, likely due to fewer substituents .
- Applications : Under investigation for neuropsychiatric disorders .
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)
- Structure : A tetrahydropyridine analog with a methyl group at the 1-position.
- Activity : A neurotoxindestroying dopaminergic neurons, leading to Parkinsonism. Unlike 4-phenyl-THIQ, MPTP’s toxicity arises from its metabolite MPP⁺, which inhibits mitochondrial complex I .
- Applications : Used to model Parkinson’s disease in animals .
Pharmacological and Structural Comparison Table
Key Research Findings
- Structural-Activity Relationships :
- Phenyl Position : The 4-phenyl group in 4-phenyl-THIQ is critical for dopamine receptor interaction, whereas MPTP’s 4-phenyl group contributes to neurotoxicity .
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) and fluorine substitutions enhance stability and receptor binding but require further pharmacological validation .
- Counterion Effects : The hydrochloride salt in 4-phenyl-THIQ improves solubility, while potassium/sodium salts of similar THIQs (e.g., solifenacin precursors) are used in drug synthesis .
Biological Activity
4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is a compound of significant interest due to its biological activities, particularly in the context of neuropharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
- Molecular Weight : 245.75 g/mol
- Chemical Structure : 4-PTIQ is characterized by a tetrahydroisoquinoline backbone with a phenyl group at the 4-position.
4-PTIQ has been identified primarily as an inhibitor of dopamine release induced by methamphetamine. This inhibition suggests a potential role in modulating dopaminergic signaling, which is crucial in various neuropsychiatric disorders.
Key Findings:
- In studies involving rat models, 4-PTIQ was shown to inhibit methamphetamine-induced dopamine release in the nucleus accumbens without affecting the dopamine levels elevated by high concentrations of other uptake inhibitors like cocaine and nomifensine .
- The compound's selectivity for the (4S)-enantiomer has been linked to its biological activity, highlighting the importance of stereochemistry in its pharmacological effects .
Biological Activity Overview
Case Studies and Research Findings
- Dopamine Release Inhibition :
-
Neurotoxicity Assessment :
- Research involving 3D neurosphere cultures indicated that certain tetrahydroisoquinolines could either exacerbate or mitigate neurotoxic effects depending on their specific structure. While some THIQs are neurotoxic, others like 4-PTIQ may offer protective benefits, particularly through antioxidant mechanisms .
- Stereochemical Influence :
Therapeutic Implications
Given its inhibitory effects on dopamine release and potential neuroprotective properties, 4-PTIQ may have therapeutic applications in treating:
- Addiction Disorders : By modulating dopaminergic activity.
- Neurodegenerative Diseases : Due to its antioxidant properties and ability to protect against oxidative stress.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and what factors influence methodological choices?
- Answer : Three primary methods are documented:
- Lithiation-substitution : Uses lithium diisopropylamide (LDA) to deprotonate intermediates, followed by electrophilic quenching. This method requires strict anhydrous conditions and inert atmospheres (N₂) .
- Cyclization of N-phenylethyl benzamide : Benzamide derivatives are cyclized under acidic conditions (e.g., SOCl₂) to form the tetrahydroisoquinoline core. Yields depend on reaction time and temperature .
- Metal-free coupling : A cost-effective, multi-gram synthesis avoids transition metals, enabling straightforward purification. This method is ideal for teaching labs due to minimal workup .
- Factors : Catalyst availability, scalability, purity requirements, and tolerance for byproducts guide method selection.
Q. How is the structural identity of this compound confirmed experimentally?
- Answer :
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify aromatic proton environments and carbon frameworks. For example, resonances at δ 3.5–4.5 ppm confirm the tetrahydroisoquinoline ring .
- X-ray crystallography : Single-crystal studies resolve stereochemistry and bond lengths (e.g., mean C–C bond length = 1.54 Å), critical for confirming regioselectivity in asymmetric syntheses .
Q. What pharmacological mechanisms are associated with this compound?
- Answer : The compound inhibits methamphetamine-induced dopamine release in vitro, likely via competitive binding to dopamine transporters (DAT). However, in vivo studies in mice show paradoxical augmentation of methamphetamine-induced stereotypy, suggesting secondary modulation of receptor sensitivity or metabolic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Answer : Discrepancies may arise from:
- Pharmacokinetics : Poor blood-brain barrier penetration in vivo despite potent in vitro activity.
- Metabolite interference : Active metabolites (e.g., hydroxylated derivatives) may enhance or counteract effects.
- Dose dependency : Low doses may inhibit DAT, while high doses induce receptor upregulation.
- Methodology : Combine microdialysis (to measure extracellular dopamine) with behavioral assays to correlate in vivo effects .
Q. What strategies enable enantiomeric resolution during synthesis?
- Answer :
- Chiral resolving agents : (+)-Tartaric acid forms diastereomeric salts, separable via crystallization .
- Chiral chromatography : Use of cellulose-based columns resolves racemic mixtures.
- Asymmetric catalysis : Enantioselective hydrogenation or organocatalytic methods (not yet reported but theoretically applicable).
Q. How are impurities profiled and quantified in this compound batches?
- Answer :
- HPLC-MS : Reverse-phase chromatography with mass detection identifies byproducts (e.g., dechlorinated or oxidized derivatives).
- Reference standards : Certified impurities (e.g., 1,2,3,4-tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline hydrochloride) are used for calibration .
Q. How can reaction conditions be optimized to minimize byproducts?
- Answer :
- Catalyst tuning : Ru(bpy)₃Cl₂·6H₂O (0.02 equiv) in photoredox α-alkylation reduces side reactions .
- Solvent degassing : Sonication under N₂ minimizes oxidation .
- Temperature control : Lower temps (e.g., 0°C) suppress polymerization during lithiation .
Q. Does stereochemistry impact the biological activity of 4-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives?
- Answer : Yes. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
